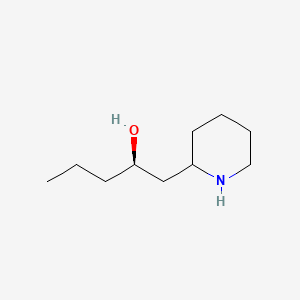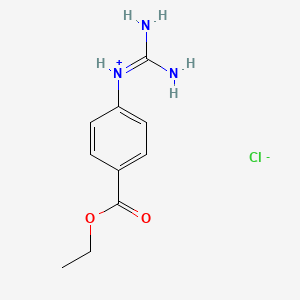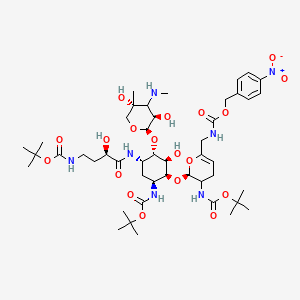
2',3-(Boc-amino) N-Boc p-Nitrobenzyloxycarbonyl Des(2-hydroxyethyl) Plazomicin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,3-(Boc-amino) N-Boc p-Nitrobenzyloxycarbonyl Des(2-hydroxyethyl) Plazomicin is a complex chemical compound used primarily in the field of peptide synthesis. This compound features multiple protective groups, including tert-butyloxycarbonyl (Boc) and p-nitrobenzyloxycarbonyl (pNZ), which are essential for its stability and functionality in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3-(Boc-amino) N-Boc p-Nitrobenzyloxycarbonyl Des(2-hydroxyethyl) Plazomicin involves multiple steps, each requiring specific conditions and reagents. The process typically begins with the protection of amino groups using Boc and pNZ groups. The pNZ group is particularly useful as a temporary protecting group for α-amino functionalities in solid-phase peptide synthesis . The Boc group is removed using trifluoroacetic acid (TFA), while the pNZ group is removed under neutral conditions with catalytic amounts of acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures is crucial to achieve the desired product.
化学反应分析
Types of Reactions
2’,3-(Boc-amino) N-Boc p-Nitrobenzyloxycarbonyl Des(2-hydroxyethyl) Plazomicin undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride (SnCl2).
Reduction: The Boc groups can be removed using TFA, and the pNZ group can be removed under neutral conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the protected amino groups are substituted with other functional groups.
Common Reagents and Conditions
TFA: Used for the removal of Boc groups.
SnCl2: Used for the reduction of the nitro group to an amine.
Catalytic Acid: Used for the removal of the pNZ group under neutral conditions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids and peptides, which can be further utilized in various biochemical applications.
科学研究应用
2’,3-(Boc-amino) N-Boc p-Nitrobenzyloxycarbonyl Des(2-hydroxyethyl) Plazomicin has several scientific research applications:
Chemistry: Used in solid-phase peptide synthesis to create peptide libraries for drug discovery.
Biology: Employed in the synthesis of peptides for studying protein-protein interactions and enzyme functions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of high-purity peptides for various industrial applications.
作用机制
The mechanism of action of 2’,3-(Boc-amino) N-Boc p-Nitrobenzyloxycarbonyl Des(2-hydroxyethyl) Plazomicin involves the selective protection and deprotection of amino groups. The Boc and pNZ groups provide stability during synthesis and can be removed under specific conditions to yield the desired peptide products. The molecular targets and pathways involved include the interaction with peptide synthesizers and the formation of stable peptide bonds .
相似化合物的比较
Similar Compounds
N-Boc-ethanolamine: Used in the synthesis of phosphatidyl ethanolamines and ornithine.
3-(N-Boc-amino)phenylboronic acid: Employed in various organic synthesis reactions.
Uniqueness
2’,3-(Boc-amino) N-Boc p-Nitrobenzyloxycarbonyl Des(2-hydroxyethyl) Plazomicin is unique due to its combination of Boc and pNZ protective groups, which provide enhanced stability and versatility in peptide synthesis. This compound’s ability to undergo selective deprotection under mild conditions makes it particularly valuable in the synthesis of complex peptides .
属性
分子式 |
C46H73N7O19 |
|---|---|
分子量 |
1028.1 g/mol |
IUPAC 名称 |
(4-nitrophenyl)methyl N-[[(2S)-2-[(1S,2S,3S,4S,6S)-3-[(2R,3R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxy-4-[[(2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]oxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-2H-pyran-6-yl]methyl]carbamate |
InChI |
InChI=1S/C46H73N7O19/c1-43(2,3)70-40(59)48-19-18-30(54)36(57)50-28-20-29(52-42(61)72-45(7,8)9)34(31(55)33(28)69-38-32(56)35(47-11)46(10,62)23-66-38)68-37-27(51-41(60)71-44(4,5)6)17-16-26(67-37)21-49-39(58)65-22-24-12-14-25(15-13-24)53(63)64/h12-16,27-35,37-38,47,54-56,62H,17-23H2,1-11H3,(H,48,59)(H,49,58)(H,50,57)(H,51,60)(H,52,61)/t27?,28-,29-,30+,31+,32+,33-,34-,35?,37+,38+,46-/m0/s1 |
InChI 键 |
FJSLTPFJBANSOD-OBDWHPOSSA-N |
手性 SMILES |
C[C@@]1(CO[C@@H]([C@@H](C1NC)O)O[C@H]2[C@H](C[C@@H]([C@@H]([C@@H]2O)O[C@@H]3C(CC=C(O3)CNC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)[C@@H](CCNC(=O)OC(C)(C)C)O)O |
规范 SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)C(CCNC(=O)OC(C)(C)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


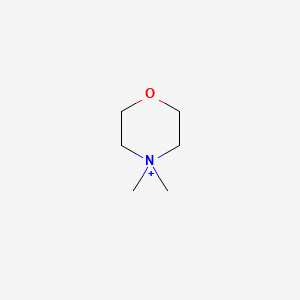
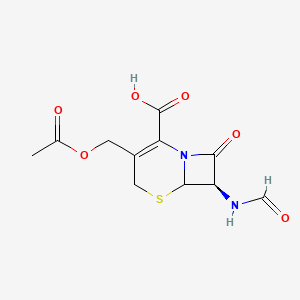
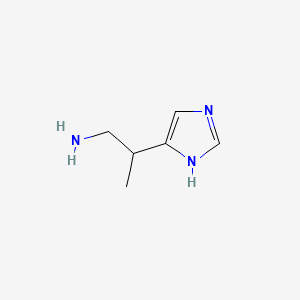
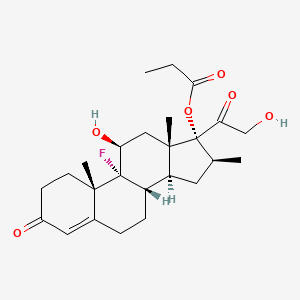
![[(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13423849.png)

![3-Azabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B13423851.png)
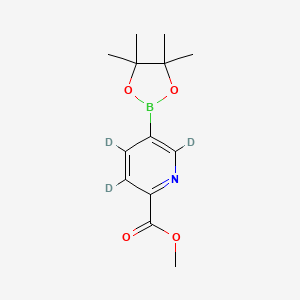
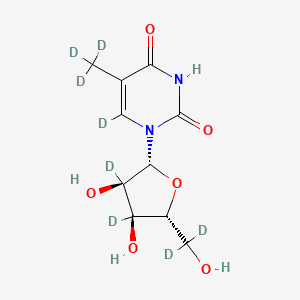
![3-(3-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid](/img/structure/B13423868.png)
![17a-Methyl-5ss-estrane-3a,17ss-diol; (3R,5R,8R,9R,10S,13S,14S,17S)-13,17-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol; 17ALPHA-METHYL-5BETA-ESTRANE-3ALPHA,17BETA-DIOL](/img/structure/B13423871.png)
